molecular formula C18H34O4 B13862429 (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid

(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid

Cat. No.: B13862429
M. Wt: 314.5 g/mol
InChI Key: CQSLTKIXAJTQGA-GJGKEFFFSA-N
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Description

(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid is a naturally occurring fatty acid derivative It is known for its unique structure, which includes two hydroxyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid typically involves the epoxidation of linoleic acid followed by hydrolysis. The epoxidation can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The resulting epoxide is then hydrolyzed to yield the dihydroxy compound.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high specificity and yield. Enzymatic epoxidation followed by hydrolysis is a common method, utilizing enzymes such as lipoxygenases and epoxide hydrolases.

Chemical Reactions Analysis

Types of Reactions

(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.

    Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions, respectively.

Major Products

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Esters and ethers.

Scientific Research Applications

(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex molecules.

    Biology: Studied for its role in cellular signaling and metabolism.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl groups and double bond play crucial roles in its biological activity, influencing its binding to receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Vernolic Acid: (9Z)-(12S,13R)-12,13-Epoxyoctadecenoic acid, known for its epoxide group.

    Linoleic Acid: A precursor to (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid, containing two double bonds.

    Ricinoleic Acid: Contains a hydroxyl group and a double bond but differs in the position of these functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(Z,12S,13R)-12,13-dihydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1

InChI Key

CQSLTKIXAJTQGA-GJGKEFFFSA-N

Isomeric SMILES

CCCCC[C@H]([C@H](C/C=C\CCCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O

Origin of Product

United States

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